molecular formula C22H32N6O2S B14000313 5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine CAS No. 23711-09-3

5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine

Cat. No.: B14000313
CAS No.: 23711-09-3
M. Wt: 444.6 g/mol
InChI Key: AYTNOVKFMCBSNM-UHFFFAOYSA-N
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Description

Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- is a complex organic compound with the molecular formula C12H12N2O2S. This compound is known for its unique structure, which includes a sulfonyl group and piperazine rings. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- typically involves the reaction of benzenamine derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperazine compounds .

Scientific Research Applications

Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine rings can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Aniline, 3,3’-sulfonyldi-
  • Bis (m-aminophenyl) sulfone
  • 3,3’-Diaminodiphenyl sulfone
  • 3,3’-Diaminophenyl sulfone
  • 3,3’-Sulfonylbis (aniline)
  • 3,3’-Sulfonyldianiline
  • Sulfone, bis (m-aminophenyl)
  • Sulfone, bis (3-aminophenyl)
  • 3,3’-Diaminodifenylsulfon
  • 3-Aminophenyl sulfone
  • 3-Aminophenyl sulphone

Uniqueness

Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- is unique due to its specific combination of a sulfonyl group and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

23711-09-3

Molecular Formula

C22H32N6O2S

Molecular Weight

444.6 g/mol

IUPAC Name

5-[3-amino-4-(4-methylpiperazin-1-yl)phenyl]sulfonyl-2-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C22H32N6O2S/c1-25-7-11-27(12-8-25)21-5-3-17(15-19(21)23)31(29,30)18-4-6-22(20(24)16-18)28-13-9-26(2)10-14-28/h3-6,15-16H,7-14,23-24H2,1-2H3

InChI Key

AYTNOVKFMCBSNM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCN(CC4)C)N)N

Origin of Product

United States

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